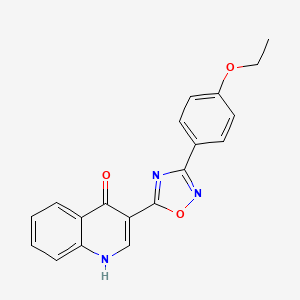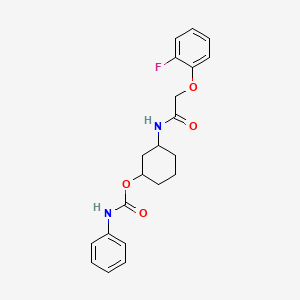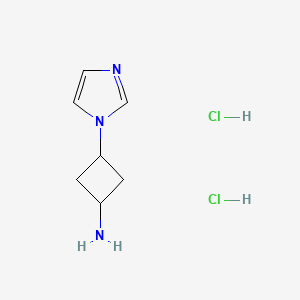
3-氯-N-(3,4-二氯苯基)丙酰胺
描述
“3-chloro-N-(3,4-dichlorophenyl)propanamide” is a chemical compound with the molecular formula C9H8Cl3NO . It is a derivative of propanamide .
Molecular Structure Analysis
The molecular structure of “3-chloro-N-(3,4-dichlorophenyl)propanamide” consists of a propanamide group attached to a 3,4-dichlorophenyl group . The exact 3D structure is not available in the current resources.Physical And Chemical Properties Analysis
The physical and chemical properties of “3-chloro-N-(3,4-dichlorophenyl)propanamide” are not fully detailed in the available resources. It has a molecular weight of 252.52492 .科学研究应用
环境影响和迁移性
丙草胺是一种与 3-氯-N-(3,4-二氯苯基)丙酰胺密切相关的化合物,广泛用作水稻种植中的后出苗除草剂。斯里兰卡进行的一项研究调查了丙草胺在水稻土和水中的浓度,以及从水稻田接收径流的相邻湿地中的浓度。值得注意的是,在处理后长达 14 天,在土壤和水样中都检测到了丙草胺。这项研究突出了丙草胺的环境迁移性及其在可食用湿地植物中潜在的积累,这可能对经常食用这些植物的人类构成健康风险 (Perera、Burleigh 和 Davis,1999 年)。
光催化降解
研究了二氧化钛 (TiO2) 催化降解 N-(3,4-二氯苯基)丙酰胺(该化合物的另一种变体)在水中的过程。发现紫外线 A 和太阳光都能有效降解这种化合物。降解过程主要涉及环羟基化和断裂,导致形成氯化物、氨和其他分解产物。这项研究提供了有关这种除草剂的环境修复的潜在方法的见解 (Sturini、Fasani、Prandi 和 Albini,1997 年)。
合成和抗菌性能
一项研究重点关注含有 4-乙酰苯基片段的芳基取代卤代(硫氰酸根)酰胺的合成,其中包括类似于 3-氯-N-(3,4-二氯苯基)丙酰胺的化合物。这些化合物表现出抗菌和抗真菌特性,突出了它们在开发新的抗菌剂中的潜在应用 (Baranovskyi 等,2018 年)。
光学和电光应用
对 N-(2-氯苯基)-(1-丙酰胺)的合成和表征的研究(一种结构相关的化合物)揭示了其作为一种新型有机非线性光学材料的潜力。研究表明,使用缓慢蒸发技术生长的这些晶体表现出适用于电光应用的特性。这表明 3-氯-N-(3,4-二氯苯基)丙酰胺在类似领域中可能具有用途 (Prabhu 和 Rao,2000 年;Prabhu 等,2001 年)。
作用机制
Target of Action
The primary target of 3-chloro-N-(3,4-dichlorophenyl)propanamide is the photosynthetic electron transport chain in photosynthesis . This compound interrupts the photosynthetic electron transport chain, reducing the ability of the plant to convert light energy into chemical energy .
Mode of Action
3-chloro-N-(3,4-dichlorophenyl)propanamide: interacts with its targets by inhibiting the Hill reaction in photosynthetic electron transfer (photosystem II) . This inhibition disrupts the normal flow of electrons during photosynthesis, which in turn reduces the plant’s ability to produce ATP and reductant potential .
Biochemical Pathways
The action of 3-chloro-N-(3,4-dichlorophenyl)propanamide primarily affects the photosynthetic electron transport chain. This chain is a crucial component of the light-dependent reactions in photosynthesis, where light energy is converted into chemical energy. By inhibiting this process, the compound disrupts the plant’s energy production, leading to reduced growth and eventually plant death .
Pharmacokinetics
The ADME properties of 3-chloro-N-(3,4-dichlorophenyl)propanamide It is moderately soluble in water and has a low volatility .
Result of Action
The molecular and cellular effects of 3-chloro-N-(3,4-dichlorophenyl)propanamide ’s action result in the disruption of photosynthesis. This leads to a decrease in the plant’s ability to produce energy, which can result in stunted growth or even plant death .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-chloro-N-(3,4-dichlorophenyl)propanamide . For instance, the compound’s effectiveness can be influenced by factors such as soil composition, temperature, and moisture levels .
属性
IUPAC Name |
3-chloro-N-(3,4-dichlorophenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl3NO/c10-4-3-9(14)13-6-1-2-7(11)8(12)5-6/h1-2,5H,3-4H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVEAXRWEGVPLPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)CCCl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(1,2,5-Thiadiazol-3-yl)-4-[4-(trifluoromethyl)benzoyl]piperazine](/img/structure/B2701572.png)

![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2701575.png)
![5,6-Dihydroimidazo[2,1-b][1,3]thiazole-3-carboxylic acid](/img/structure/B2701576.png)

![2-[(4-fluorophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2701579.png)

![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide](/img/structure/B2701583.png)
![2-[[5-(4-Bromophenyl)-4-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-1-phenylethanone](/img/structure/B2701584.png)
![2-(Piperidin-4-ylmethoxy)benzo[d]thiazole hydrochloride](/img/structure/B2701585.png)
![3-cyclohexyl-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide](/img/structure/B2701588.png)

![3-Bromo-2-(difluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B2701591.png)